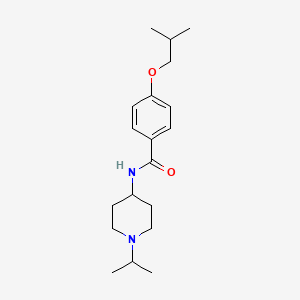![molecular formula C18H18N2O3 B4888261 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B4888261.png)
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as MPBD, is a chemical compound that has gained significant attention in scientific research due to its potential application in the field of medicine. MPBD is a derivative of thalidomide, which has been widely used as a sedative and anti-nausea medication. In
Mecanismo De Acción
The mechanism of action of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is not fully understood. However, it is believed that 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes, such as TNF-α and IL-6, which are involved in the inflammatory response. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also activates the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of immune responses.
Biochemical and Physiological Effects:
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce cell death. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione also reduces the production of pro-inflammatory cytokines and increases the production of anti-inflammatory cytokines. In addition, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione in lab experiments is its potential as a drug candidate for the treatment of various diseases. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is also relatively easy to synthesize and purify. However, one of the limitations of using 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is its limited solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the research of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential as a drug candidate for the treatment of specific diseases, such as cancer and inflammatory disorders. Additionally, research could focus on developing more efficient synthesis methods for 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione and improving its solubility in water.
Conclusion:
In conclusion, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione is a chemical compound with potential applications in the field of medicine. Its anti-inflammatory, immunomodulatory, and anti-tumor effects make it a promising candidate for the development of new drugs. While there is still much to be learned about its mechanism of action, biochemical and physiological effects, and potential applications, 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione represents an exciting area of scientific research.
Métodos De Síntesis
The synthesis of 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione involves the reaction between thalidomide and 4-methoxybenzylamine. The reaction is carried out in the presence of a base and a solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The product is then purified through column chromatography to obtain pure 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione.
Aplicaciones Científicas De Investigación
3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has shown potential in the treatment of various diseases, including cancer, inflammatory disorders, and neurological disorders. 3-[(4-methoxybenzyl)amino]-1-phenyl-2,5-pyrrolidinedione has been found to exhibit anti-inflammatory, immunomodulatory, and anti-tumor effects, which make it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-[(4-methoxyphenyl)methylamino]-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-23-15-9-7-13(8-10-15)12-19-16-11-17(21)20(18(16)22)14-5-3-2-4-6-14/h2-10,16,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCFFMDJDDBDJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CC(=O)N(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B4888182.png)

![methyl 4-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)benzoate](/img/structure/B4888201.png)
![1-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]-2,5-pyrrolidinedione](/img/structure/B4888209.png)


![1-[4-(2-tert-butyl-5-methylphenoxy)butyl]pyrrolidine](/img/structure/B4888249.png)
![ethyl 4-(2-chlorobenzyl)-1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B4888253.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(3-methoxypropyl)benzamide](/img/structure/B4888256.png)
![9-(4-fluorophenyl)-4-(2-methoxyethyl)-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione](/img/structure/B4888267.png)
![N-{2-[2-(2,6-dimethoxyphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B4888278.png)
![2-{[(2-mesityl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}benzoic acid](/img/structure/B4888279.png)
![1-(3-chlorophenyl)-4-[3-(5-methyl-2-furyl)butyl]piperazine](/img/structure/B4888286.png)
![N-[({2-[4-(diethylamino)-2-methylphenyl]-6-methyl-2H-1,2,3-benzotriazol-5-yl}amino)carbonothioyl]-2-furamide](/img/structure/B4888287.png)